4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde
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Overview
Description
4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde is an organic compound that features a benzene ring substituted with a methyl group, a pyrrolidine ring, and two aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde typically involves the following steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of the methyl and pyrrolidine groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of Aldehyde Groups: The aldehyde groups are introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarboxylic acid.
Reduction: 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities and other biological processes.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its aldehyde groups and pyrrolidine ring. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of aldehyde groups.
4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarboxylic acid: The oxidized form of the compound.
4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dimethanol: The reduced form of the compound.
Uniqueness
4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde is unique due to the presence of both aldehyde groups and the pyrrolidine ring, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.
Biological Activity
4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde is an organic compound characterized by a unique structure that includes a benzene ring, a pyrrolidine ring, and two aldehyde functional groups. This combination imparts distinct biological activities and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula for this compound is C13H15NO2, with the following key features:
- Benzene Ring : Provides stability and allows for electrophilic substitution reactions.
- Pyrrolidine Ring : Contributes to biological activity through interactions with biological targets.
- Aldehyde Groups : Enable various chemical reactions, including oxidation and reduction processes.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This mechanism is particularly relevant in the context of drug design, where the compound may serve as a lead structure for developing therapeutics targeting neurological disorders.
Biological Activity Studies
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds containing pyrrolidine rings exhibit significant antibacterial properties. For instance, related pyrrole derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Cytotoxic Effects : In vitro studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound has been evaluated alongside established chemotherapeutics like doxorubicin, showing comparable or enhanced activity in certain assays .
- Neuroprotective Potential : Given its structural features, this compound may also possess neuroprotective properties. The presence of the pyrrolidine ring is associated with compounds that modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of pyrrole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound showed promising activity against Gram-positive bacteria. The compound's structure was crucial for its interaction with bacterial enzymes, enhancing its effectiveness compared to traditional antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and U937 (monocytic leukemia). The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent . Flow cytometry analyses revealed that the compound induced apoptosis in treated cells, suggesting a mechanism involving caspase activation.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |
---|---|---|---|
This compound | 3.12 - 12.5 | 5 - 10 | Antibacterial |
Doxorubicin | N/A | 0.5 - 2 | Anticancer |
Related Pyrrole Derivative | <10 | N/A | Antibacterial |
Properties
IUPAC Name |
4-methyl-6-pyrrolidin-1-ylbenzene-1,3-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-6-13(14-4-2-3-5-14)12(9-16)7-11(10)8-15/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDHZMFJCLYUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)C=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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